molecular formula C17H19ClN2O4S B3567375 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide

Cat. No.: B3567375
M. Wt: 382.9 g/mol
InChI Key: GMWPPHWRZJYCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted aniline ring, a methoxy group, a methylsulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting from a suitable aromatic compound, nitration followed by reduction can introduce the amino group.

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution.

    Sulfonylation: The methylsulfonyl group can be added using sulfonyl chloride in the presence of a base.

    Amidation: Finally, the acetamide moiety can be introduced through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylsulfonyl groups.

    Reduction: Reduction reactions could target the nitro group if present in intermediates.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or alkoxides for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a pharmaceutical agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-methoxyanilino)-N-(4-methylphenyl)acetamide
  • 2-(4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
  • 2-(3-chloroanilino)-N-(4-methylphenyl)acetamide

Uniqueness

The presence of both the chloro and methoxy groups, along with the methylsulfonyl and acetamide functionalities, makes 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide unique. These groups can confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-12-4-6-13(7-5-12)19-17(21)11-20(25(3,22)23)14-8-9-16(24-2)15(18)10-14/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWPPHWRZJYCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.